molecular formula C11H16N4 B5805955 1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine

Cat. No. B5805955
M. Wt: 204.27 g/mol
InChI Key: WOYNSNHVPQOUTC-UHFFFAOYSA-N
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Description

1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine represents a class of chemical compounds known for their unique benzimidazole core structure. Benzimidazoles have garnered attention due to their diverse chemical properties and utility in various scientific fields.

Synthesis Analysis

This compound and related compounds can be synthesized through various chemical routes. For example, ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material in solvent-free conditions under microwave irradiation to develop related compounds (Meziane, 1998). Additionally, transamination reactions using ethyl 2-(1H-benzimidazol-2-yl)-3-dimethylamino-acrylate have been employed for the stereoselective synthesis of benzimidazole-related acrylates (Brugidou et al., 1999).

Molecular Structure Analysis

The molecular structure and conformation of 1H-benzimidazol-2-yl derivatives have been analyzed through NMR and X-ray diffraction studies. These studies reveal how the substitution patterns and molecular interactions impact the overall molecular conformation and stability (Raouafi et al., 2007).

Chemical Reactions and Properties

This compound compounds participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, they can undergo nitrosation, transamination, and reactions with isocyanates and isothiocyanates, resulting in diverse derivatives with varying properties (Pozharskii et al., 1998).

Future Directions

Benzimidazole derivatives have been found to have a wide range of biological activities, which makes them promising candidates for the development of new drugs . Therefore, the future research directions could include the synthesis of new “1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine” derivatives and the investigation of their biological activities.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-15(2)8-7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNSNHVPQOUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

27.2 G. (0.139 moles) of 2-methanesulfonyl benzimidazole and 26.5 g. (0.3 moles) of N,N-dimethylethylene diamine are combined and heated at 170°-175° C. for 5 hours. The mixture is then cooled and concentrated in vacuo. The residue is dissolved in methylene chloride washed with saturated sodium chloride, dried over sodium sulfate and evaporated to dryness affording 22 g. of N,N-dimethyl-N'-(2-benzimidazolyl)-1,2-ethane diamine compound which is recrystallized from benzene yielding 20.3 g. with a m.p. of 143.5-145.5.
Quantity
0.139 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two

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